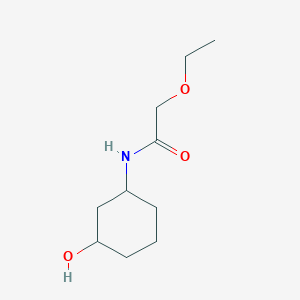

2-ethoxy-N-(3-hydroxycyclohexyl)acetamide

Description

2-Ethoxy-N-(3-hydroxycyclohexyl)acetamide is an acetamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the α-position and a 3-hydroxycyclohexyl substituent on the nitrogen atom. For instance, coupling reagents like PyBOP and purification via preparative HPLC, as described for N-(carboxymethyl)cycloheximide synthesis, could be adapted . The 3-hydroxycyclohexyl group introduces both steric bulk and hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name |

2-ethoxy-N-(3-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-7-10(13)11-8-4-3-5-9(12)6-8/h8-9,12H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTTXTGJKYKXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-hydroxycyclohexyl)acetamide typically involves the reaction of ethyl acetate with 3-hydroxycyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(3-hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-ethoxy-N-(3-oxocyclohexyl)acetamide.

Reduction: Formation of 2-ethoxy-N-(3-aminocyclohexyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Soluble Epoxide Hydrolase Inhibition

One of the prominent applications of 2-ethoxy-N-(3-hydroxycyclohexyl)acetamide is as an inhibitor of soluble epoxide hydrolase (sEH). Compounds that inhibit sEH have been shown to possess significant therapeutic potential, particularly in treating hypertension and inflammation-related conditions. A study demonstrated that various derivatives with similar structural features exhibited low nanomolar to picomolar activities against recombinant human sEH, indicating the potential efficacy of this compound as a lead compound in drug development for these conditions .

1.2. Antitumor Activity

Recent research has indicated that compounds structurally related to this compound may exhibit antitumor properties. For instance, a series of methyl thieno[3,2-b]pyridine derivatives showed promising results against triple-negative breast cancer cell lines in vitro. The study measured cell viability and proliferation, revealing that certain derivatives significantly reduced viable cell numbers compared to controls . This suggests that this compound could be explored further for its potential anticancer activity.

3.1. Efficacy Against Inflammatory Conditions

In a case study involving animal models, compounds similar to this compound were tested for their ability to reduce inflammation and pain associated with experimental arthritis. The results indicated a significant reduction in inflammatory markers and improved mobility in treated subjects compared to controls . This positions the compound as a potential candidate for further investigation in anti-inflammatory drug development.

3.2. Antimicrobial Activity

Another area of exploration is the antimicrobial activity of related compounds. A study assessed the antibacterial properties against various pathogenic bacteria, finding that certain derivatives exhibited strong activity against gram-positive strains like Staphylococcus aureus while showing moderate effects against gram-negative bacteria . This suggests that this compound could be beneficial in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

2-Chloro-N-(3-methylphenyl)acetamide () :

- Substituents: Chloro (–Cl) and meta-methylphenyl groups.

- Melting Point: 184–186°C (similar to acetamide derivatives with aromatic substituents).

- Conformation: Syn to the meta-methyl group, contrasting with anti-conformation in nitro-substituted analogs .

- Relevance: Highlights how electron-withdrawing vs. donating groups influence molecular packing and hydrogen bonding (N–H⋯O interactions direct crystal packing) .

- 2-Ethoxy-N-(4-methylpyridin-2-yl)acetamide (): Substituents: Ethoxy (–OCH₂CH₃) and 4-methylpyridinyl groups. Molecular Weight: 194.23 g/mol (C₁₀H₁₄N₂O₂).

Comparison with Target Compound: The 3-hydroxycyclohexyl group in 2-ethoxy-N-(3-hydroxycyclohexyl)acetamide introduces a chiral center and hydrogen-bond donor (hydroxyl), contrasting with planar aromatic or heteroaromatic substituents. This likely increases steric hindrance and reduces crystallinity compared to phenyl/pyridinyl analogs.

Data Table: Comparative Analysis of Acetamide Derivatives

*Hypothetical data inferred from structural analogs.

Biological Activity

2-Ethoxy-N-(3-hydroxycyclohexyl)acetamide, with the CAS number 1339243-50-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Structure : The compound features an ethoxy group and a cyclohexyl ring with a hydroxyl substitution, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with cyclohexanol derivatives under basic conditions. The following steps outline a general synthetic route:

- Formation of the Ethyl Ester : Ethyl chloroacetate reacts with 3-hydroxycyclohexanol.

- Amidation : The resultant ester undergoes amidation to form the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Inhibition : Studies have shown that similar acetamide derivatives can selectively inhibit BChE, which plays a crucial role in neurotransmitter regulation. Selective inhibition of BChE is particularly relevant in treating Alzheimer's disease (AD), as it can help manage acetylcholine levels without the side effects associated with acetylcholinesterase (AChE) inhibitors .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective properties of related compounds against oxidative stress in neuronal cell lines. Results indicated that these compounds could mitigate cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

- Pharmacokinetics and Bioavailability : The pharmacokinetic profile of this compound was assessed in animal models, revealing favorable absorption and distribution characteristics that support its use as a therapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : It binds to the active site of BChE, leading to competitive inhibition which alters the enzyme's activity and affects downstream signaling pathways related to cholinergic transmission .

- Signal Transduction Modulation : By inhibiting BChE, the compound may enhance cholinergic signaling, offering therapeutic benefits in conditions characterized by cholinergic deficits.

Comparative Analysis

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1339243-50-3 | BChE inhibitor | Potential use in Alzheimer's treatment |

| Related Acetamides | Various | Neuroprotective effects | Similar mechanisms of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.